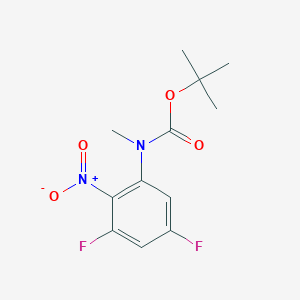

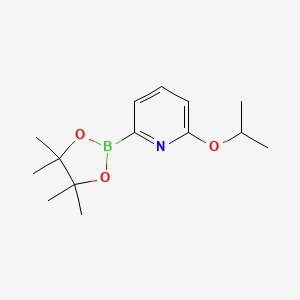

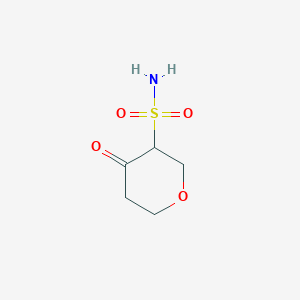

![molecular formula C17H18BrN3 B3238146 3-(4-溴苄基)-2-乙基-5,7-二甲基吡唑并[1,5-A]嘧啶 CAS No. 1401728-63-9](/img/structure/B3238146.png)

3-(4-溴苄基)-2-乙基-5,7-二甲基吡唑并[1,5-A]嘧啶

描述

Pyrazolo[1,5-A]pyrimidine is a class of compounds that belong to the larger family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyrimidine derivatives often involves scaffold hopping and computer-aided drug design . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-A]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused with a pyrimidine ring . The exact structure would depend on the specific substituents attached to the core structure.Chemical Reactions Analysis

Pyrazolo[1,5-A]pyrimidine derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . For example, they can participate in reactions with various reagents to form different fused systems, predominantly bicyclic cores .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .科学研究应用

抗焦虑特性

3-(4-溴苄基)-2-乙基-5,7-二甲基吡唑并[1,5-A]嘧啶及其衍生物因其抗焦虑特性而受到研究。Kirkpatrick 等人 (1977) 的一项研究合成了并评估了四十种吡唑并[1,5-a]嘧啶衍生物,发现了几种具有与临床有用的苯二氮卓类药物(如地西泮和氯羟二氮卓)相当的抗焦虑作用的化合物。值得注意的是,这些化合物不会增强乙醇或巴比妥钠的 CNS 抑制效应,这与地西泮和氯羟二氮卓形成对比 (Kirkpatrick et al., 1977)。

抗癌活性

对吡唑并[1,5-a]嘧啶衍生物的研究也探索了它们在癌症治疗中的潜力。Abdellatif 等人 (2014) 合成了一系列化合物,并测试了它们对 MCF-7 人乳腺腺癌细胞系的抗肿瘤活性。研究发现,某些衍生物表现出有效的抑制活性,突出了这些化合物在癌症治疗中的潜力 (Abdellatif et al., 2014)。

抗惊厥和抗抑郁活性

另一个研究领域是评估吡唑并[1,5-a]嘧啶衍生物作为抗惊厥药和抗抑郁药。张等人 (2016) 设计并合成了一系列这些衍生物,评估了它们的药理活性。研究表明,某些化合物表现出显着的抗惊厥和抗抑郁特性,其有效性超过了参考药物卡马西平 (Zhang et al., 2016)。

抗菌活性

吡唑并[1,5-a]嘧啶衍生物的抗菌潜力也值得注意。Abdallah 等人 (2022) 合成了新型衍生物并评估了它们的抗菌活性。这项研究包括分子对接研究和 RNA 聚合酶抑制活性评估,确定了对各种细菌和真菌菌株具有显着活性的化合物 (Abdallah et al., 2022)。

抗 HIV 活性

Novikov 等人 (2004) 对与吡唑并[1,5-a]嘧啶相关的嘧啶-4(3H)-酮衍生物的研究探索了它们的抗 HIV-1 活性。研究发现,某些衍生物抑制了 HIV-1 复制,显示出作为抗病毒剂的潜力 (Novikov et al., 2004)。

作用机制

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators . For example, they can inhibit the production of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

未来方向

The development of new pyrazolo[1,5-A]pyrimidine derivatives is an active area of research, with potential applications in the treatment of various diseases, including cancer . Future research may focus on the synthesis of novel pyrazolo[1,5-A]pyrimidine derivatives with enhanced biological activities and minimal toxicity .

属性

IUPAC Name |

3-[(4-bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3/c1-4-16-15(10-13-5-7-14(18)8-6-13)17-19-11(2)9-12(3)21(17)20-16/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTFERUMMDONSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152025 | |

| Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1401728-63-9 | |

| Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401728-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

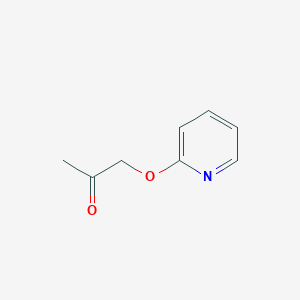

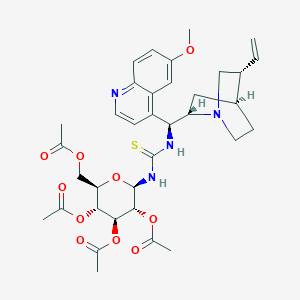

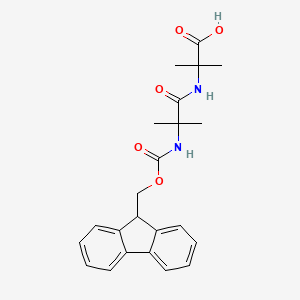

![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)

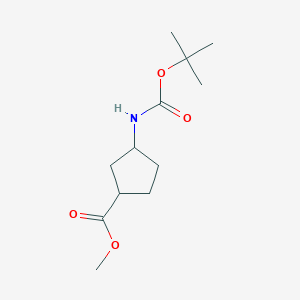

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3238099.png)